A long-acting injectable antipsychotic agent used for chronic schizophrenia.
Fluspirilene
CAS No.: 1841-19-6
VCID: VC0528217
Molecular Formula: C29H31F2N3O
Molecular Weight: 475.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Fluspirilene is a diphenylbutylpiperidine derivative classified as a typical antipsychotic drug. It is primarily used for the treatment of schizophrenia and is administered via intramuscular injection as a long-acting depot formulation . Developed by Janssen Pharmaceutica in 1963, fluspirilene is known for its sustained release properties, which provide prolonged therapeutic effects . Mechanism of ActionFluspirilene acts primarily as a dopamine D2 receptor antagonist, which is crucial for managing the positive symptoms of schizophrenia . Additionally, it inhibits the 5-hydroxytryptamine receptor 2A and acts as an inhibitor of the voltage-dependent calcium channel gamma-1 subunit . These actions contribute to its antipsychotic effects. Clinical UseFluspirilene is used for the long-term management of schizophrenia, particularly in cases where compliance with oral medication is a concern. It is administered as a depot injection, providing sustained therapeutic levels over several weeks . Studies have shown that fluspirilene does not significantly differ from oral antipsychotics in terms of efficacy or tolerability, although it may offer advantages in terms of reduced dizziness compared to some oral medications . Research FindingsRecent research has explored fluspirilene's potential beyond its traditional use in schizophrenia. For instance, it has been identified as a potential therapeutic agent against glioblastoma multiforme (GBM), a type of brain cancer. Fluspirilene inhibits STAT3 activation, which affects both glioma stem cells and differentiated tumor cells, suggesting its potential as a repositioned drug for cancer treatment . Adverse Effects |
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CAS No. | 1841-19-6 |
Product Name | Fluspirilene |
Molecular Formula | C29H31F2N3O |
Molecular Weight | 475.6 g/mol |
IUPAC Name | 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Standard InChI | InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35) |
Standard InChIKey | QOYHHIBFXOOADH-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Canonical SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Appearance | Solid powder |
Melting Point | 187.5-190 |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 1.67e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Beta, Fluspirilen Fluspi Fluspirilen beta Fluspirilen Lindo Fluspirilene Imap kivat Redeptin Spirodiflamine |
Reference | 1: Patil SP, Pacitti MF, Gilroy KS, Ruggiero JC, Griffin JD, Butera JJ, Notarfrancesco JM, Tran S, Stoddart JW. Identification of antipsychotic drug fluspirilene as a potential p53-MDM2 inhibitor: a combined computational and experimental study. J Comput Aided Mol Des. 2015 Feb;29(2):155-63. doi: 10.1007/s10822-014-9811-6. Epub 2014 Nov 7. PubMed PMID: 25377899. 2: Shi XN, Li H, Yao H, Liu X, Li L, Leung KS, Kung HF, Lu D, Wong MH, Lin MC. In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug. PLoS One. 2015 Jul 6;10(7):e0132072. doi: 10.1371/journal.pone.0132072. eCollection 2015. PubMed PMID: 26147897; PubMed Central PMCID: PMC4493148. 3: Wang SJ. Inhibition of glutamate release by fluspirilene in cerebrocortical nerve terminals (synaptosomes). Synapse. 2002 Apr;44(1):36-41. PubMed PMID: 11842444. 4: Kuhn W, Wöhrle M, Müller T, Welter F. [Fluspirilene--safe weekly tranquilizer?]. Nervenarzt. 1997 Jun;68(6):528. German. PubMed PMID: 9312689. 5: Wang SJ, Lu KT, Gean PW. Inhibition of synaptic transmission and epileptiform activity in central neurones by fluspirilene. Br J Pharmacol. 1997 Mar;120(6):1114-8. PubMed PMID: 9134224; PubMed Central PMCID: PMC1564570. 6: Grantham CJ, Main MJ, Cannell MB. Fluspirilene block of N-type calcium current in NGF-differentiated PC12 cells. Br J Pharmacol. 1994 Feb;111(2):483-8. PubMed PMID: 8004393; PubMed Central PMCID: PMC1909950. 7: Kappler J, Menges C, Ferbert A, Ebel H. [Severe "late" dystonia after neuroleptic anxiolysis with fluspirilene]. Nervenarzt. 1994 Jan;65(1):66-8. German. PubMed PMID: 8145878. 8: Tegeler J, Lehmann E, Weiher A, Heinrich K. Safety of long-term neuroleptanxiolysis with fluspirilene 1.5 mg per week. Pharmacopsychiatry. 1990 Nov;23(6):259-64. PubMed PMID: 2284327. 9: Kenny BA, Fraser S, Kilpatrick AT, Spedding M. Selective antagonism of calcium channel activators by fluspirilene. Br J Pharmacol. 1990 Jun;100(2):211-6. PubMed PMID: 1696149; PubMed Central PMCID: PMC1917424. 10: Contreras PC, Bremer ME, Rao TS. GBR-12909 and fluspirilene potently inhibited binding of [3H] (+)3-PPP to sigma receptors in rat brain. Life Sci. 1990;47(22):PL133-7. PubMed PMID: 1980329. 11: Skopová J, Faltus F, Filip V, Jirák R, Karen P, Posmurová M, Dobiásová A. [Fluspirilene in schizophrenia maintenance therapy and its interaction with dexetimide]. Cesk Psychiatr. 1985 Dec;81(6):414-9. Czech. PubMed PMID: 3912068. 12: Lehmann E, Hassel P, Thörner GW, Karrass W. [Alternative therapy concept for the treatment of psychosomatic disorders. Controlled double-blind evaluation of fluspirilene versus bromazepam]. Fortschr Med. 1984 Oct 25;102(40):1033-6. German. PubMed PMID: 6149989. 13: Brumback RA, Staton RD. Fluspirilene neuroleptic depot injections and indurations. Can J Psychiatry. 1984 Mar;29(2):184-5. PubMed PMID: 6722713. 14: Thilmann J. [Leading symptom of anxiety and tension and its concomitant somatic manifestations. A multicenter trial of fluspirilene versus bromazepam]. Fortschr Med. 1983 Oct 6;101(37):1676-8. German. PubMed PMID: 6139327. 15: McGee HM, Seeman MV, Deck JH. Fluspirilene neuroleptic depot injections and indurations. Can J Psychiatry. 1983 Aug;28(5):379-81. PubMed PMID: 6627197. 16: Giannelli A, Zarattini F. [New long-acting treatment of anxiety and its different forms of somatization: low-dose fluspirilene]. Minerva Med. 1983 Mar 31;74(13):727-33. Italian. PubMed PMID: 6835561. 17: Russell N, Landmark J, Merskey H, Turpin T. A double-blind comparison of fluspirilene and fluphenazine decanoate in schizophrenia. Can J Psychiatry. 1982 Nov;27(7):593-6. PubMed PMID: 7172160. 18: Kalis D, Ten Oever GH, Erdmann JF. Fluspirilene (Imap) in the treatment of psychosomatic complaints in hypochondriacal patients. Acta Psychiatr Belg. 1980 May-Jun;80(3):321-8. PubMed PMID: 7211423. 19: McCreadie RG, Kiernan WE, Venner RM, Denholm RB. Probable toxic necrosis after prolonged fluspirilene administration. Br Med J. 1979 Feb 24;1(6162):523-4. PubMed PMID: 444867; PubMed Central PMCID: PMC1598079. 20: Börger J, Van Epen JH, Dekkers A. A double-blind clinical evaluation of different dose intervals with fluspirilene (IMAP). Acta Psychiatr Belg. 1978 Mar-Apr;78(2):383-91. PubMed PMID: 354325. |
PubChem Compound | 3396 |
Last Modified | Aug 15 2023 |
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